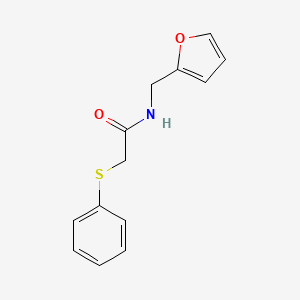
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea, also known as BDU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a critical role in intracellular signal transduction pathways.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can disrupt these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have cardioprotective effects in models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in lab experiments is its potent inhibitory effects on PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. Another area of research is the investigation of the potential therapeutic effects of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in various disease models, including cancer, Alzheimer's disease, and heart disease. Finally, research on the potential toxicity of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in different cell types and experimental conditions is also an important area of future research.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylisocyanate with 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reacted with urea to yield N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been used in a wide range of scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have potential therapeutic effects in a variety of disease models, including cancer, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJKWDADQQEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)



